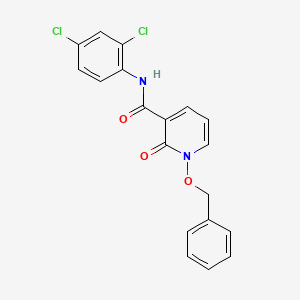

1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(Benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a bicyclic pyridine core substituted with a benzyloxy group at position 1 and a 2,4-dichlorophenylamide moiety at position 3. The dichlorophenyl group contributes to electron-withdrawing effects, which may influence both chemical reactivity and biological interactions.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTSNERRSYVCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a nucleophile to introduce the benzyloxy group.

Introduction of the dichlorophenyl group: This step involves the reaction of a suitable dichlorophenyl precursor with the intermediate compound from the previous step.

Formation of the dihydropyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic environments.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst. Reaction conditions typically involve anhydrous solvents and controlled temperatures.

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, as well as electrophiles such as alkyl halides and acyl chlorides. Reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.

Medicine: This compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Core Structure: Pyridine vs. naphthyridine rings influence planarity and π-conjugation. Dihydropyridine derivatives (e.g., the target compound) may adopt tautomeric forms (keto-amine vs. hydroxy-pyridine), affecting stability and reactivity .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : The dichlorophenyl group in the target compound increases lipophilicity (logP) compared to fluorinated (19c) or methoxylated analogs. This may improve membrane permeability but reduce aqueous solubility.

- Electron-Donating Groups (OMe) : Methoxy-substituted analogs (e.g., dimethoxyphenyl derivative ) exhibit higher solubility, which may optimize pharmacokinetics.

Synthetic Yields :

- Dichlorophenyl derivatives may face challenges in synthesis due to steric hindrance and lower nucleophilicity of chloro groups. For example, 19c (fluorinated analog) was synthesized in 22% yield , while biphenyl-substituted 10a achieved 97% yield , highlighting the impact of substituent choice on reaction efficiency.

Physicochemical Properties

- Solubility : Methoxy groups (e.g., in ) improve aqueous solubility, whereas chloro groups may necessitate prodrug strategies for bioavailability optimization.

Biological Activity

1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the dihydropyridine class, characterized by a bicyclic structure that includes a pyridine ring fused to a carbonyl group. The presence of the benzyloxy group enhances its lipophilicity, which may influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₄Cl₂N₂O₃

- Molecular Weight : 389.2 g/mol

- CAS Number : 852365-46-9

The structural features of this compound include:

- A benzyloxy group that increases lipophilicity.

- A dichlorophenyl moiety contributing to its chemical reactivity.

- A carboxamide functional group that may play a role in receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of certain neurotransmitter receptors. Notably, it has shown inhibitory action on AMPA and kainate receptors, which are critical in mediating excitatory neurotransmission in the brain. These properties suggest potential applications in treating neurological disorders such as epilepsy and anxiety disorders.

Inhibitory Action on Receptors

1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated for its binding affinity to various receptors:

- AMPA Receptors : Exhibits promising results as an inhibitor, indicating potential neuroprotective effects.

- Kainate Receptors : Similar inhibitory effects have been noted, further supporting its role in modulating excitatory neurotransmission.

Antimicrobial and Anti-inflammatory Activities

In addition to its neuropharmacological properties, this compound also shows potential anti-inflammatory and antimicrobial activities. Studies suggest that derivatives of dihydropyridines may possess these therapeutic properties, which could be explored for drug development targeting various medical conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the dihydropyridine class. Here are some notable findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains fluorinated phenyl groups | Potential neuroprotective activity |

| N-(3-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine | Methyl substitution at position 1 | Exhibits antimicrobial properties |

| 2-(2-oxo-1-pyridin-3-yl)benzonitrile | Pyridine ring substitution | Anticancer activity reported |

These findings underscore the therapeutic potential of dihydropyridine derivatives and highlight the unique profile of 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide among its peers.

The synthesis of this compound typically involves multi-step procedures aimed at achieving high purity and yield. The specific synthetic routes may vary based on desired outcomes but generally include reactions that modify the dihydropyridine core to enhance its biological activity.

The mechanism by which 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects likely involves:

- Binding to neurotransmitter receptors (e.g., AMPA and kainate).

- Modulating excitatory neurotransmission pathways.

These interactions may lead to neuroprotective effects and other therapeutic outcomes relevant to neurological health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.